N-(3-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride
Overview
Description
N-(3-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride is a chemical compound that belongs to the class of glycinamide derivatives. This compound is characterized by the presence of a bromophenyl group attached to the glycinamide moiety, which is further substituted with two methyl groups. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride typically involves the following steps:
Bromination: The starting material, aniline, is brominated using bromine in the presence of a catalyst to introduce the bromine atom at the para position.
Amidation: The brominated aniline is then reacted with glycine methyl ester in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the glycinamide derivative.
Methylation: The glycinamide derivative is methylated using methyl iodide in the presence of a base such as potassium carbonate to introduce the two methyl groups.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to remove the bromine atom.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of N1-(3-substituted phenyl)-N~2~,N~2~-dimethylglycinamide derivatives.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of N1-(phenyl)-N~2~,N~2~-dimethylglycinamide.
Scientific Research Applications
N-(3-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in the active site of enzymes, while the glycinamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(3-chlorophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride
- N~1~-(3-fluorophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride
- N~1~-(3-methylphenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride
Uniqueness
N-(3-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance its binding affinity and selectivity towards certain molecular targets compared to its chloro, fluoro, or methyl analogs.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O.ClH/c1-13(2)7-10(14)12-9-5-3-4-8(11)6-9;/h3-6H,7H2,1-2H3,(H,12,14);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNITCIXGKIHKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC(=CC=C1)Br.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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